molecular formula C21H27NO2 B14381744 (1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine CAS No. 89882-43-9

(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine

Cat. No.: B14381744
CAS No.: 89882-43-9
M. Wt: 325.4 g/mol
InChI Key: HEIBCNZFEPOTBR-UHFFFAOYSA-N
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Description

(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine is an organic compound characterized by the presence of benzyloxy groups attached to a butan-1-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine typically involves the reaction of benzyloxy compounds with butan-1-imine under specific conditions. One common method involves the use of benzyloxy bromide and butan-1-imine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to certain enzymes or receptors, influencing their activity. The imine group can participate in nucleophilic addition reactions, potentially modifying the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • GPR35 Agonist, Compound 10

Uniqueness

(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine is unique due to its specific structural features, including the presence of two benzyloxy groups and an imine functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

89882-43-9

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-phenylmethoxy-N-(3-phenylmethoxypropyl)butan-1-imine

InChI

InChI=1S/C21H27NO2/c1-3-10-20(11-4-1)18-23-16-8-7-14-22-15-9-17-24-19-21-12-5-2-6-13-21/h1-6,10-14H,7-9,15-19H2

InChI Key

HEIBCNZFEPOTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC=NCCCOCC2=CC=CC=C2

Origin of Product

United States

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